Positional Isomer Comparison: 2,4-Dimethylphenyl vs. 2,3-Dimethylphenyl and 3,4-Dimethylphenyl Substitution on Piperazine – Physicochemical Property and Target Recognition Landscape
No direct head-to-head bioactivity comparison for CAS 890603-10-8 versus the 2,3-dimethylphenyl isomer (CAS not found in primary literature) or 3,4-dimethylphenyl isomer (CAS not identified) is available. However, the 2,3-dimethylphenyl positional isomer (PubChem CID 6465376) has a single-entry Ki of 14,800 nM against the human DNA repair protein REV1 (displacement of FAM-labelled polkappa-RIR peptide from recombinant human C-terminal REV1, ChEMBL-assigned ID CHEMBL4239688) [1]. The 2,4-dimethylphenyl substitution pattern alters the dihedral angle between the aryl ring and the piperazine N4 lone pair, affecting nitrogen basicity and hydrogen-bonding capacity. In structurally analogous dopamine D4 antagonist programs, the 2,4-dimethyl substitution has been preferred over 2,3- or 3,4- patterns for achieving target selectivity . The procurement significance is that the 2,4-isomer (CAS 890603-10-8) occupies a distinct regiochemical space that may yield unique screening profiles, but users must independently confirm target-specific activity.
| Evidence Dimension | Binding affinity (Ki) at DNA repair protein REV1 – positional isomer comparison |
|---|---|
| Target Compound Data | No Ki data publicly available for CAS 890603-10-8 (2,4-dimethylphenyl isomer) at REV1. |
| Comparator Or Baseline | 2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide: Ki = 14,800 nM at REV1 (ChEMBL assay). |
| Quantified Difference | Cannot be quantified; 2,4-isomer data absent. 2,3-isomer shows borderline activity (14.8 μM) suggesting this scaffold has limited REV1 engagement; the 2,4 pattern may further reduce or enhance this interaction. |
| Conditions | Displacement of FAM-labelled polkappa-RIR peptide from recombinant human C-terminal Rev1 (residues 1158–1251) expressed in E. coli BL21(DE3). |
Why This Matters
The single available comparator data point for the 2,3-isomer suggests the scaffold class has detectable but weak REV1 binding; procurement of the 2,4-isomer enables systematic assessment of how the methyl substitution pattern modulates this interaction in DNA repair pathway screening.
- [1] BindingDB Entry BDBM50463123 (CHEMBL4239688). Ki = 14,800 nM. Target: DNA repair protein REV1 (Human). Assay: Displacement of FAM-labelled polkappa-RIR peptide from recombinant human C-terminal Rev1 (1158–1251) expressed in E. coli BL21(DE3). View Source
